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Compound of Interest

Compound Name: Ethyl 10-Bromodecanoate

Cat. No.: B1580412

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 10-
bromodecanoate (CAS No: 55099-31-5), a compound of interest in various research and
development applications. This document outlines the expected spectral characteristics based
on available data and analysis of related compounds, details general experimental protocols for
acquiring such data, and presents the information in a structured format for ease of reference
and comparison.

Chemical Structure and Properties
o |[UPAC Name: ethyl 10-bromodecanoate[1]

« Molecular Formula: C12H23BrOz[1]

« Molecular Weight: 279.21 g/mol [1]

e Structure:

Spectral Data Summary

The following tables summarize the expected and observed spectral data for Ethyl 10-
bromodecanoate. Where direct experimental data for the title compound is not readily
available in the public domain, predicted values and data from structurally similar compounds
are provided for guidance.
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Table 1: *H NMR Spectral Data (Predicted)

. . Coupling
. Chemical Shift Lo .
Assignment Multiplicity Integration Constant (J)
(ppm)

(Hz)
-CHs (ethyl) ~1.25 Triplet 3H ~7.1
-CH:- (ethyl) ~4.12 Quartet 2H ~7.1
-C(=0)-CH2- ~2.28 Triplet 2H ~7.5
-(CH2)e- ~1.2-1.4 Multiplet 12H -
-CH2-CH2-Br ~1.85 Quintet 2H ~7.0
-CH2-Br ~3.40 Triplet 2H ~6.8

Note: Predicted values are based on the analysis of similar long-chain esters and
bromoalkanes. The *H NMR spectrum of the related compound 10-bromodecanoic acid shows
a triplet at approximately 3.40 ppm for the -CH2-Br protons, which supports the predicted
chemical shift in the ethyl ester derivative.[2]

Table 2: 13C NMR Spectral Data (Predicted)

Assignment Chemical Shift (ppm)
-CH (ethyl) ~14.2

-O-CH2- (ethyl) ~60.1

-C(=0)- ~173.8

-C(=0)-CH2- ~34.4

-(CH2)n- (C3-C8) ~24.9 - 29.4
-CHz2-CH2-Br ~32.8

-CH2-Br ~33.9
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Note: PubChem lists available 3C NMR spectra from John Wiley & Sons, Inc., but the specific

peak data is not directly provided.[1] Predicted values are based on standard chemical shift

tables and data for analogous long-chain esters.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
~1735 Strong C=0 (Ester) stretch
~2925, ~2855 Strong C-H (alkane) stretch
~1465 Medium C-H (alkane) bend
~1180 Strong C-O (Ester) stretch
~640 Medium C-Br stretch

Note: PubChem indicates the availability of vapor phase IR spectra from SpectraBase, though

specific peak values are not detailed.[1] The values presented are characteristic absorption

frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation
Molecular ion peak [M]* (presence of Br
279/281 .
isotopes)
233/235 [M - OCH2CHs]*
201/203 [M - COOCH2CHs]*
88 McLafferty rearrangement:
[CH2=C(OH)OCH2CHs]*
45 [OCH2CHs]*

Note: PubChem lists a GC-MS record from the NIST Mass Spectrometry Data Center.[1] The
fragmentation pattern is predicted based on the typical behavior of long-chain fatty acid ethyl
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esters.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data
presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of Ethyl 10-bromodecanoate is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs). A small amount of tetramethylsilane (TMS)
is added as an internal standard (O ppm). The solution is then transferred to a 5 mm NMR
tube.

e H NMR Acquisition:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64

Relaxation Delay: 1-5 s

Temperature: 298 K

e 13C NMR Acquisition:
o Spectrometer: A 100 MHz or higher field NMR spectrometer.
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Parameters:

= Spectral Width: ~220 ppm
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» Number of Scans: 1024 or more (due to the low natural abundance of 13C)
» Relaxation Delay: 2 s
= Temperature: 298 K

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: As Ethyl 10-bromodecanoate is a liquid at room temperature, the neat
liquid can be analyzed directly. A thin film is prepared by placing a drop of the sample
between two KBr or NaCl plates.

e FTIR Acquisition:
o Spectrometer: A standard FTIR spectrometer.
o Method: Transmission.
o Acquisition Parameters:
» Spectral Range: 4000-400 cm™1
» Resolution: 4 cm~1
= Number of Scans: 16-32

o Procedure: A background spectrum of the clean KBr/NaCl plates is first recorded. The
sample is then applied, and the sample spectrum is acquired. The final spectrum is
presented in terms of transmittance or absorbance.

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of Ethyl 10-bromodecanoate is prepared in a volatile
organic solvent such as dichloromethane or hexane.

e GC-MS Acquisition:

o Gas Chromatograph:
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= Column: A non-polar capillary column (e.g., DB-5ms).

» [njector Temperature: 250 °C

= Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then
ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

= Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-400.

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualization of Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
Ethyl 10-bromodecanoate.
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Workflow for the spectral characterization of Ethyl 10-bromodecanoate.

This comprehensive guide serves as a valuable resource for professionals engaged in
research and development, providing the necessary spectral data and methodologies for the
confident identification and characterization of Ethyl 10-bromodecanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580412#ethyl-10-bromodecanoate-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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